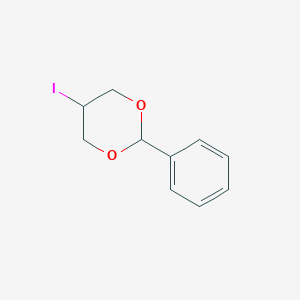
4-(Methylsulfonyl)phenylboronsäure
Übersicht
Beschreibung
4-(Methylsulfonyl)phenylboronic acid is a derivative of phenylboronic acid, which is a compound of interest in various chemical reactions and syntheses. Phenylboronic acids are known to participate in catalytic processes and the formation of new chemical bonds, such as S-S and C-S bonds, as well as in the amidation of carboxylic acids and amines . They are also used in the synthesis of complex molecules like dihydropyrano[2,3-c]pyrazoles and have applications in the development of anti-inflammatory drugs .
Synthesis Analysis
The synthesis of derivatives of phenylboronic acids, such as sulfonyl chlorides, involves selective lithiation and oxidation steps. For instance, bromo N-methyl-di-ethanolamine phenylboronates can be lithiated to form lithium sulfinyl phenylboronates, which upon oxidation yield sulfonyl chlorides . These intermediates are valuable for further chemical transformations, including Pd(0) catalyzed cross-couplings and potentially as carbohydrate binders .
Molecular Structure Analysis
The molecular structure of 4-(Methylsulfonyl)phenylboronic acid is characterized by the presence of a boronic acid group and a methylsulfonyl substituent. The methylsulfonyl group is known to fit well into the binding site of cyclooxygenase enzymes, which is crucial for the anti-inflammatory activity of related compounds . The precise orientation of this group within the enzyme's pocket is essential for its inhibitory effect.
Chemical Reactions Analysis
Phenylboronic acids are versatile in chemical reactions. They can catalyze the formation of S-S and C-S bonds, as seen in the synthesis of benzyl disulfanylsulfone derivatives from S-benzyl thiosulfonates . Additionally, they can undergo (phenylsulfonyl)difluoromethylation, introducing the PhSO2CF2 group into aromatic compounds . These reactions highlight the reactivity of the boronic acid moiety and its utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acid derivatives are influenced by their functional groups. For example, the presence of sulfonic acid groups in related polymers increases their solubility in polar solvents and raises the glass transition temperature . The sulfonation process itself is complex, with intermediates like phenyl hydrogen sulfates playing a role in the sulfonation of phenols . These properties are critical for the application of phenylboronic acid derivatives in materials science and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
4-(Methylsulfonyl)phenylboronsäure: wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Diese Reaktion ist ein mächtiges Werkzeug in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Die Verbindung fungiert als Borreagenz und koppelt mit verschiedenen Halogeniden in Gegenwart eines Palladiumkatalysators. Dieses Verfahren ist besonders wertvoll für die Synthese komplexer organischer Moleküle, darunter Pharmazeutika, Agrochemikalien und organische Materialien.
Kupfer-katalysierte oxidative Trifluormethylthiolierung
Die Verbindung dient als Reagenz bei der kupfer-katalysierten oxidativen Trifluormethylthiolierung von Arylboronsäuren . Diese Reaktion führt eine Trifluormethylthiol (-SCF₃)-Gruppe in das Molekül ein, die die chemischen und physikalischen Eigenschaften der Verbindung erheblich verändern kann, z. B. ihre Lipophilie oder metabolische Stabilität erhöhen. Diese Modifikation ist in der Medikamentenentwicklung und der Agrochemieforschung von Vorteil.
Gerichtete Metallierung und regioselektive Funktionalisierung
This compound: wird bei der gerichteten Metallierung und regioselektiven Funktionalisierung von Heterocyclen eingesetzt . Diese Anwendung ist entscheidend für die selektive Einführung von funktionellen Gruppen in bestimmte Positionen einer heterocyclischen Verbindung, die eine Kernstruktur in vielen biologisch aktiven Molekülen darstellt. Sie ermöglicht die präzise Modifikation von Molekülen und die Feinabstimmung ihrer biologischen Aktivität.
Barton-Zard-Pyrrolsynthese
Die Verbindung wird in der Barton-Zard-Pyrrolsynthese eingesetzt. Diese Synthesemethode wird zur Konstruktion von Pyrrolringen verwendet, die in vielen Naturstoffen und Pharmazeutika vorhanden sind. Der Prozess beinhaltet die Bildung von Pyrrolen durch die Reaktion von Nitroalkenen mit Isonitrilen, und This compound kann ein Bestandteil dieser Reaktion sein und zur Vielfalt der synthetisierbaren Pyrrolderivate beitragen.
Baeyer-Villiger-Oxidation
Bei Baeyer-Villiger-Oxidationenen fungiert This compound als Vorläufer für die Synthese von Lactonen. Die Baeyer-Villiger-Oxidation ist eine organische Reaktion, die Ketone in Ester oder cyclische Ketone in Lactone umwandelt. Diese Reaktion ist signifikant bei der Synthese verschiedener bioaktiver Verbindungen und Pharmazeutika.
Suzuki-Reaktionen im kontinuierlichen Fluss
Die Verbindung wird auch in Suzuki-Reaktionen im kontinuierlichen Fluss zur Synthese von Zwischenprodukten verwendet, wie z. B. solchen, die bei der Herstellung des Osteoporosemedikaments Odanacatib eingesetzt werden . Die Chemie im kontinuierlichen Fluss bietet gegenüber traditionellen Batchprozessen Vorteile hinsichtlich Sicherheit, Skalierbarkeit und Reaktionskontrolle. Diese Anwendung zeigt die Rolle der Verbindung in der modernen, effizienten und nachhaltigen chemischen Synthese.
Safety and Hazards
When handling 4-(Methylsulfonyl)phenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
The primary target of 4-(Methylsulfonyl)phenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The 4-(Methylsulfonyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 4-(Methylsulfonyl)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound serves as a crucial building block in these reactions.
Result of Action
The primary molecular effect of 4-(Methylsulfonyl)phenylboronic acid’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the creation of new organic compounds, contributing to the diversity and complexity of organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Methylsulfonyl)phenylboronic acid. The compound is considered environmentally benign and is relatively stable . It is also water-soluble, which means it may spread in water systems . This solubility can influence its distribution and potentially its reactivity in certain environments .
Biochemische Analyse
Biochemical Properties
4-(Methylsulfonyl)phenylboronic acid is known to be involved in various biochemical reactions. It has been used as a reagent for sequential Suzuki cross-coupling reactions
Molecular Mechanism
It is known to participate in Suzuki cross-coupling reactions , which involve the formation of carbon-carbon bonds between a boronic acid and a halide or pseudohalide
Eigenschaften
IUPAC Name |
(4-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUKDQTYMWUSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370254 | |
| Record name | 4-(Methylsulfonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149104-88-1 | |
| Record name | 4-(Methylsulfonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methanesulfonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 4-(methylsulfonyl)phenylboronic acid in the synthesis of the Odanacatib precursor?
A1: 4-(Methylsulfonyl)phenylboronic acid serves as a crucial building block in the synthesis of the Odanacatib precursor. It participates in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 1-(4-bromophenyl)-2,2,2-trifluoroethanone. [] This reaction forms a carbon-carbon bond, linking the 4-(methylsulfonyl)phenyl moiety to the rest of the molecule, ultimately contributing to the structure of the final Odanacatib precursor.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)
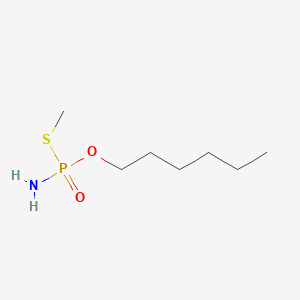
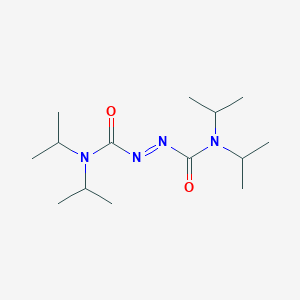
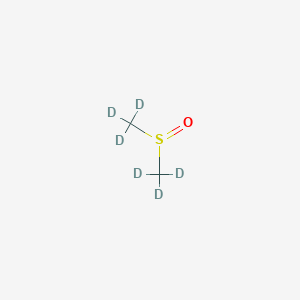
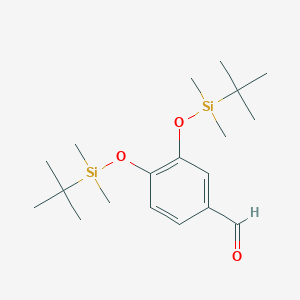

![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)
![1-(Chloromethyl)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B120168.png)

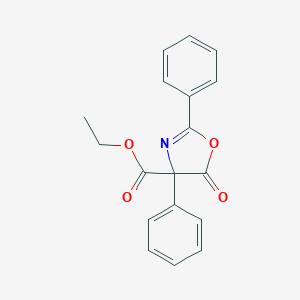
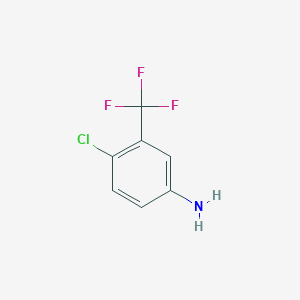

![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)
